

Application Note & Protocol: Flow Cytometric Identification of IL-25-Producing Cells

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Compound of Interest

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Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that initiates and amplifies type 2 immune responses.[1] It is implicated in various physiological and pathological processes, including allergic inflammation, autoimmune diseases, and host defense against helminth infections.[1][2] IL-25 is produced by a diverse range of immune and non-immune cells, such as T helper 2 (Th2) cells, group 2 innate lymphoid cells (ILC2s), epithelial cells, and mast cells. [2][3][4] Identifying and quantifying the specific cellular sources of IL-25 is crucial for understanding disease mechanisms and developing targeted therapeutics.

This application note provides a detailed protocol for identifying IL-25-producing cells using intracellular flow cytometry. This powerful technique allows for the simultaneous analysis of multiple parameters at the single-cell level, enabling precise characterization of the phenotype and frequency of IL-25-expressing cells within a heterogeneous population.

Background

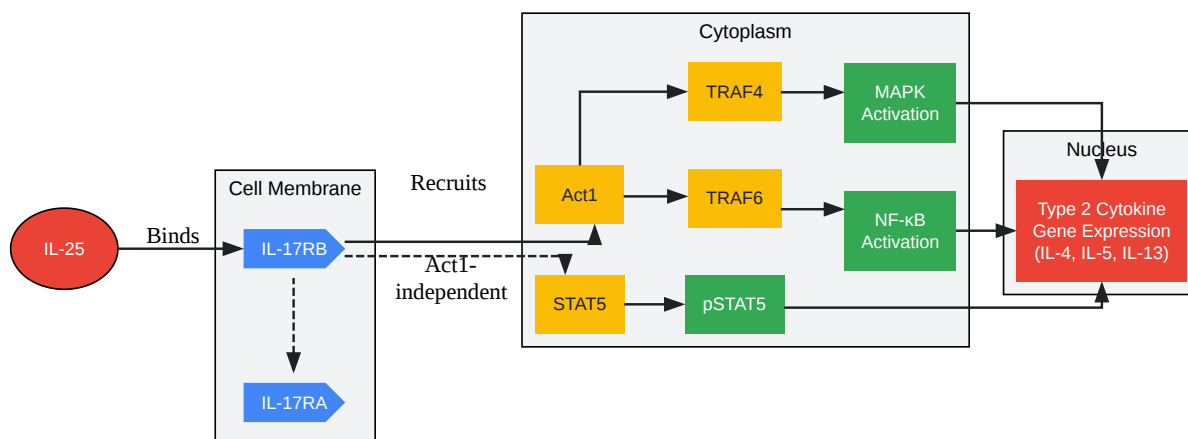
Cellular Sources of IL-25

IL-25 is expressed by a variety of cell types, often located at barrier surfaces, earning it the designation of an "alarmin" cytokine released in response to damage or allergens.[2]

Cell Type	Primary Location(s)	Known Stimuli / Context
Th2 Cells	Mucosal tissues, Lymphoid organs	Antigen-specific activation, Allergic inflammation[1][2]
Group 2 Innate Lymphoid Cells (ILC2s)	Lungs, Intestine, Skin, Spleen	Allergens, Helminth infection, IL-33[1][5][6]
Epithelial Cells	Airways, Gastrointestinal tract	Allergens, Pathogens, Cellular stress[4][7]
Tuft Cells	Small intestine	Helminth infection, Microbial metabolites[2]
Mast Cells	Connective tissue, Mucosal surfaces	Allergic reactions, Pathogen encounters[4][8]
Eosinophils & Basophils	Inflammatory sites	Allergic inflammation[1][4]
Macrophages	Lungs, Various tissues	Pathogen-associated molecular patterns (PAMPs)[1][4]

IL-25 Signaling Pathway

IL-25 exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[9][10] This binding initiates downstream signaling cascades primarily through the adaptor protein Act1, leading to the activation of NF- κ B and MAPK pathways.[7] A novel, Act1-independent pathway involving the activation of STAT5 has also been identified, which is critical for the induction of type 2 cytokines.[9][10]

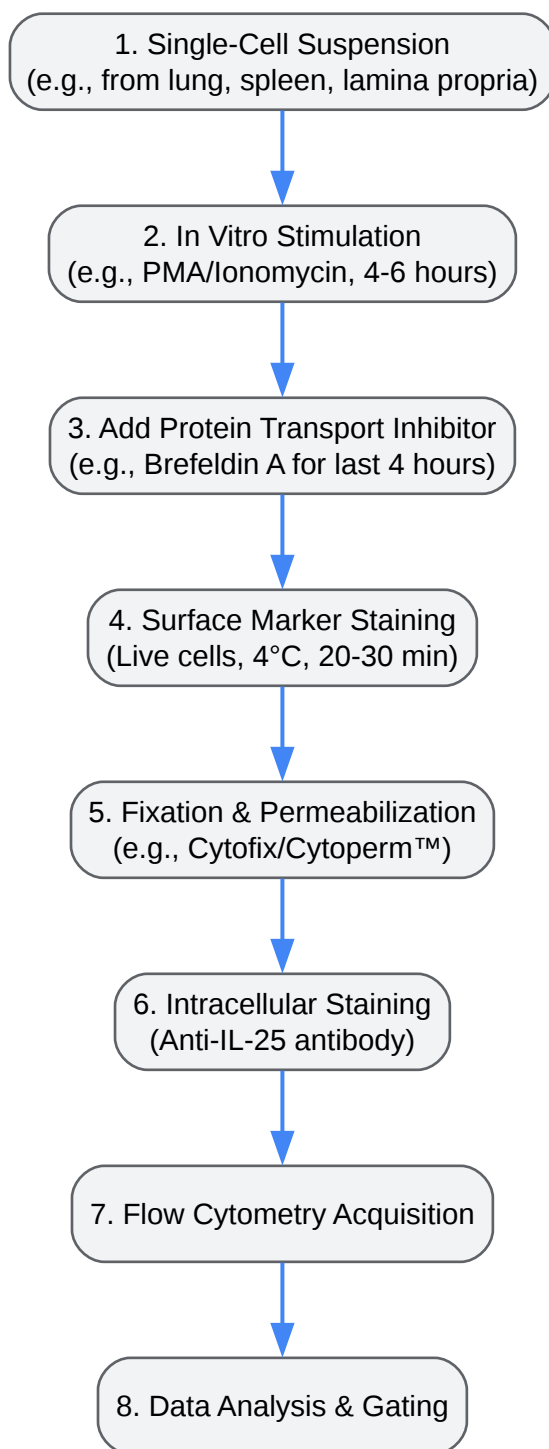


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Caption: IL-25 Signaling Pathways.

Principle of the Method

The detection of intracellular IL-25 requires a multi-step process. First, cells isolated from tissues are stimulated *in vitro* to induce cytokine production. During this stimulation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block the secretion of IL-25, causing it to accumulate within the Golgi apparatus and endoplasmic reticulum.^{[11][12]} Subsequently, cells are stained for surface markers to identify the cell lineage. The cells are then fixed to preserve their morphology and antigenicity, and permeabilized to allow an anti-IL-25 antibody to enter the cell and bind to the intracellular cytokine. Finally, the cells are analyzed on a flow cytometer.



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Caption: Intracellular Cytokine Staining Workflow.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension (from Murine Lung)

- Perfuse the mouse lungs with cold PBS through the right ventricle until the lungs appear white.
- Dissect the lungs and place them in a gentleMACS C Tube containing 2 mL of RPMI medium.
- Add 1 mL of an enzyme cocktail (e.g., Collagenase D at 1 mg/mL and DNase I at 30 U/mL) to the C Tube.
- Run the gentleMACS Dissociator using the "m_lung_01" program.
- Incubate the tube at 37°C for 30 minutes with gentle agitation.
- Run the gentleMACS Dissociator again using the "m_lung_02" program.
- Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
- Wash the C Tube and strainer with 10 mL of RPMI + 10% FBS to maximize cell recovery.
- Centrifuge at 350 x g for 7 minutes at 4°C. Discard the supernatant.
- Resuspend the pellet in 5 mL of ACK lysing buffer for 5 minutes at room temperature to lyse red blood cells.
- Add 20 mL of RPMI + 10% FBS to neutralize the ACK buffer. Centrifuge at 350 x g for 7 minutes at 4°C.
- Resuspend the cell pellet in complete RPMI medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

Protocol 2: In Vitro Stimulation for IL-25 Production

- Resuspend the single-cell suspension in complete RPMI medium at a concentration of 2×10^6 cells/mL.

- Plate 1 mL of the cell suspension into each well of a 24-well plate.
- Add the desired stimulation reagents. For a polyclonal, non-specific stimulation to assess the maximal potential for IL-25 production, use a cell stimulation cocktail.
- Incubate for a total of 4-6 hours at 37°C, 5% CO₂.
- For the final 4 hours of incubation, add a protein transport inhibitor.[11][12]
- After incubation, harvest the cells by gently pipetting and transfer them to FACS tubes.

Reagent	Working Concentration	Incubation Time	Purpose
Cell Stimulation Cocktail (e.g., PMA + Ionomycin)	1X (manufacturer's recommendation)	4-6 hours	Potent, polyclonal activation of many cell types[13]
Brefeldin A	1-5 µg/mL	Final 4 hours of culture	Protein transport inhibitor (Golgi blocker)[11]
Monensin	~2 µM	Final 4-6 hours of culture	Protein transport inhibitor (Golgi blocker)[11]

Protocol 3: Staining for Surface Markers and Intracellular IL-25

This protocol should be performed on ice and protected from light where possible.

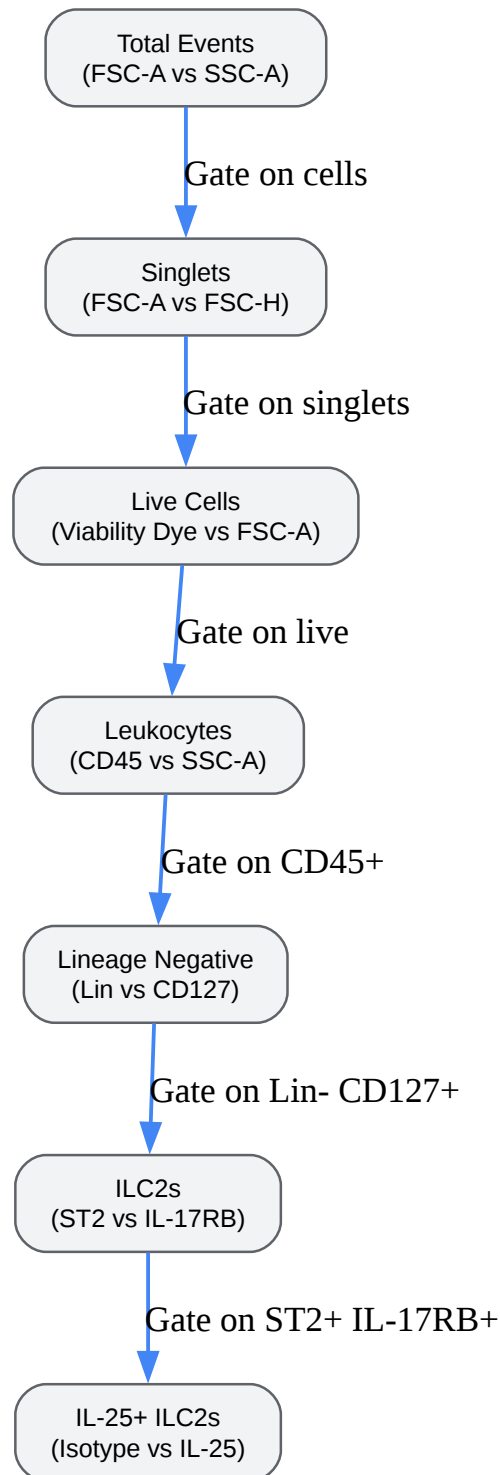
- Harvest & Wash: Harvest stimulated cells and wash once with 2 mL of FACS Buffer (PBS + 2% FBS + 0.09% Sodium Azide). Centrifuge at 350 x g for 5 minutes.
- Fc Block: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/CD32 for mouse, or Human TruStain FcX™ for human) to prevent non-specific antibody binding. Incubate for 10 minutes on ice.[14]

- **Surface Staining:** Without washing, add the cocktail of fluorochrome-conjugated surface marker antibodies directly to the cells. Incubate for 20-30 minutes on ice in the dark.[11][15]
- **Wash:** Add 2 mL of FACS Buffer, centrifuge at 350 x g for 5 minutes, and discard the supernatant.
- **Fixation & Permeabilization:** Resuspend the cell pellet in 250 µL of a fixation/permeabilization solution (e.g., BD Cytotfix/Cytoperm™ or eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set). Vortex gently and incubate for 20-30 minutes at room temperature in the dark.[15][16]
- **Wash:** Add 2 mL of 1X Permeabilization/Wash Buffer (provided with the kit). Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat this wash step. Saponin-based permeabilization is reversible, so it is critical to keep the permeabilization agent in all subsequent buffers.[13]
- **Intracellular Staining:** Resuspend the permeabilized cell pellet in 100 µL of 1X Permeabilization/Wash Buffer containing the anti-IL-25 antibody. Incubate for 30-45 minutes at room temperature in the dark.
- **Final Washes:** Wash the cells twice with 2 mL of 1X Permeabilization/Wash Buffer, centrifuging at 500 x g for 5 minutes after each wash.
- **Resuspension:** Resuspend the final cell pellet in 300-500 µL of FACS Buffer. The samples are now ready for analysis on a flow cytometer.

| Example Antibody Panel for Murine IL-25+ ILC2s | | :--- | :--- | :--- | | Marker | Fluorochrome | Purpose | | Viability Dye | e.g., Zombie NIR™, Fixable Viability Dye eFluor™ 780 | Exclude dead cells | | CD45 | e.g., AF700 | Identify hematopoietic cells | | Lineage Cocktail (CD3e, CD4, CD8a, CD11b, CD11c, CD19, Gr-1, NK1.1, FcεRI) | e.g., Biotin + Streptavidin-PE-Cy5 | Exclude major hematopoietic lineages to enrich for ILCs | | CD127 (IL-7Rα) | e.g., PE-Cy7 | ILC marker | | IL-17RB (CD217) | e.g., PE | ILC2 marker, IL-25 receptor subunit[5] | | ST2 (IL-33R) | e.g., APC | ILC2 marker | | IL-25 | e.g., FITC, PerCP | Target intracellular cytokine |

Data Analysis and Gating Strategy

A sequential gating strategy is essential to accurately identify the target population.[17][18]



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Caption: Hierarchical Gating Strategy for IL-25+ ILC2s.

- Gate P1 (Debris Exclusion): Use a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to gate on the main cell populations, excluding debris with low FSC and SSC signals.[17]
- Gate P2 (Singlet Gate): Create a new plot of the P1-gated cells. Use FSC-Area vs. FSC-Height (or FSC-Width) to exclude doublets and aggregates.[17]
- Gate P3 (Viability Gate): From the singlet gate, use a plot of the viability dye vs. FSC-A to gate on the live (dye-negative) population.
- Gate P4 (Leukocyte Gate): Gate on CD45-positive cells to select all hematopoietic cells.
- Gate P5 (Lineage Negative Gate): From the CD45+ gate, create a plot for your lineage markers vs. a key ILC marker like CD127. Gate on the Lineage-negative, CD127-positive population.
- Gate P6 (ILC2 Gate): From the Lin-CD127+ gate, use markers like ST2 and IL-17RB to identify the ILC2 population (ST2+ and/or IL-17RB+).[19]
- Gate P7 (IL-25+ Gate): Finally, view the ILC2 population on a histogram or a dot plot showing IL-25 fluorescence. Use an isotype control or an unstimulated sample to set the gate for IL-25 positivity.

Troubleshooting

Issue	Possible Cause(s)	Solution(s)
High Background Staining	- Insufficient washing- Non-specific antibody binding- Dead cells present	- Increase wash steps- Include Fc block step; titrate antibodies- Use a viability dye and gate on live cells
No/Weak IL-25 Signal	- Ineffective cell stimulation- Protein transport inhibitor not working or added too late- Incorrect antibody clone or concentration- Permeabilization was incomplete	- Optimize stimulation time and reagents[12]- Ensure inhibitor is added for the final 4-6 hours of culture- Titrate antibody; confirm it's validated for intracellular flow- Use a commercial fixation/permeabilization kit as recommended
Poor Cell Viability	- Harsh tissue dissociation- Over-stimulation leading to activation-induced cell death	- Optimize enzyme concentrations and incubation times- Reduce stimulation time or reagent concentration
Poor Surface Marker Resolution after Permeabilization	- Some epitopes are sensitive to fixation/permeabilization agents	- Stain for surface markers before the fixation step[11][12]- Test different fixation/permeabilization buffers

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